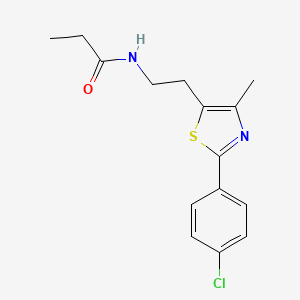
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(4-氯苯基)-4-甲基噻唑-5-基)乙基)丙酰胺是一种属于噻唑衍生物类的有机化合物。该化合物以噻唑环、氯苯基和丙酰胺基团的存在为特征。
准备方法
合成路线和反应条件
N-(2-(2-(4-氯苯基)-4-甲基噻唑-5-基)乙基)丙酰胺的合成通常包括以下步骤:
噻唑环的形成: 噻唑环可以通过 Hantzsch 噻唑合成法合成,该方法涉及 α-卤代酮与硫代酰胺的反应。
氯苯基的引入: 氯苯基可以通过使用 4-氯苄基氯的亲核取代反应引入。
丙酰胺基团的连接: 最后一步涉及中间体化合物与丙酰氯的反应,形成丙酰胺基团。
工业生产方法
N-(2-(2-(4-氯苯基)-4-甲基噻唑-5-基)乙基)丙酰胺的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这通常
化学反应分析
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in microbes or cancer cells.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propanamide
- 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
- N-[2-(4-chlorophenyl)ethyl]propanamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the 4-chlorophenyl group and the thiazole ring enhances its potential bioactivity compared to similar compounds.
属性
分子式 |
C15H17ClN2OS |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-14(19)17-9-8-13-10(2)18-15(20-13)11-4-6-12(16)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,17,19) |
InChI 键 |
WQRFHNZYWZMJQP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260537.png)
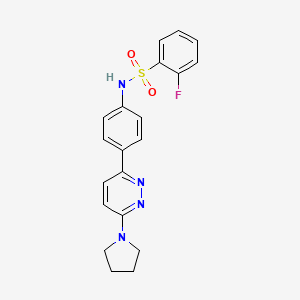
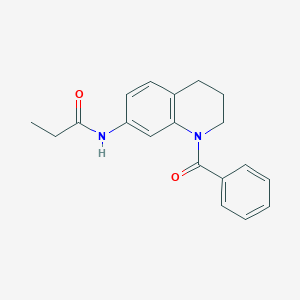

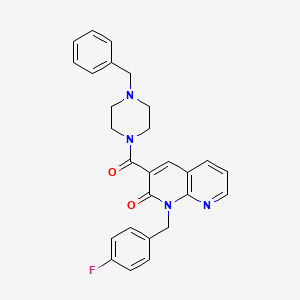
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11260555.png)
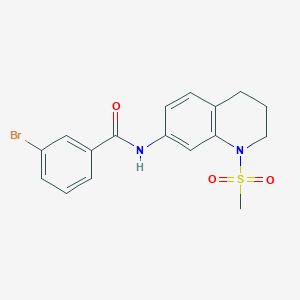
![N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B11260563.png)
![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)
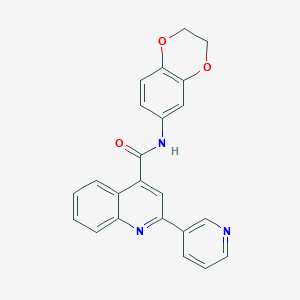
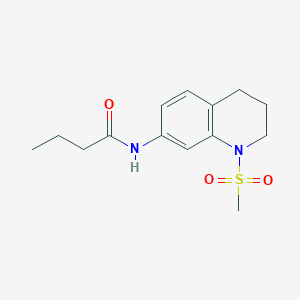
![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)
![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)
